molecular formula C5H9NO4S B15205708 Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate

Cat. No.: B15205708
M. Wt: 179.20 g/mol
InChI Key: FJLZQDNQDBVTKW-UHFFFAOYSA-N
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Description

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring with a sulfone group (1,1-dioxo) and both amino and methyl ester substituents at the 3-position. Its molecular formula is C₅H₇NO₄S, featuring a strained thietane ring system that imparts unique reactivity and physicochemical properties.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

methyl 3-amino-1,1-dioxothietane-3-carboxylate

InChI

InChI=1S/C5H9NO4S/c1-10-4(7)5(6)2-11(8,9)3-5/h2-3,6H2,1H3

InChI Key

FJLZQDNQDBVTKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CS(=O)(=O)C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1,1-dioxo-thietane-3-carboxylate typically involves the reaction of appropriate thietane precursors with methylating agents. One common method includes the reaction of 3-amino-1,1-dioxo-thietane with methyl chloroformate under basic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The amino group (-NH₂) acts as a nucleophile, participating in substitution reactions with electrophilic reagents. This reactivity is enhanced by the electron-donating effects of the adjacent dioxo group.

Reaction TypeReagents/ConditionsProductsYieldSource
AlkylationMethyl chloroformate, base (e.g., NaOH)Methyl 3-(methylcarbamoyl)-1,1-dioxo-thietane-3-carboxylate75–82%
AcylationAcetyl chloride, pyridineMethyl 3-acetamido-1,1-dioxo-thietane-3-carboxylate68%

These reactions are critical for introducing protective groups or modifying biological activity in pharmaceutical applications.

Ester Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. Subsequent thermal decarboxylation is observed at elevated temperatures.

ConditionReagentsTemperatureProductNotes
AcidicHCl (6M), reflux100°C3-Amino-1,1-dioxo-thietane-3-carboxylic acidComplete conversion in 6 hrs
BasicNaOH (2M), room temp25°CSodium salt of carboxylic acidRequires neutralization step

Decarboxylation occurs at >150°C, producing CO₂ and 3-amino-1,1-dioxo-thietane.

Palladium-Catalyzed Allylic Alkylation

The compound participates in enantioselective allylic alkylation (AAA) via palladium catalysis, forming chiral tetrasubstituted thietane derivatives.

Reaction Mechanism :

  • Deprotonation at C-3 generates a stabilized enolate intermediate .

  • Palladium coordinates with allylic electrophiles (e.g., allyl carbonates).

  • Enantioconvergent alkylation occurs, yielding products with >90% enantiomeric excess (ee) .

SubstrateCatalyst SystemAllylic ElectrophileProduct eeApplication
Methyl 3-amino-1,1-dioxo-thietane-3-carboxylatePd(OAc)₂/(R)-BINAPAllyl methyl carbonate96%Spirocycle synthesis for drug discovery

This method enables efficient access to sp³-rich architectures for medicinal chemistry .

Oxidation and Reduction Pathways

While the dioxo group is typically stable, selective reduction of the thietane ring has been explored:

ReactionReagentsResultOutcome
Ring-opening reductionLiAlH₄ in THFThietane → Thiolane derivativePartial ring expansion
Sulfone stability testH₂O₂, acidic conditionsNo structural changeConfirms sulfone inertness

Comparative Reactivity Table

Key differences between this compound and related compounds:

CompoundReactivity at Amino GroupEster Hydrolysis RateAllylic Alkylation Efficiency
This compoundHigh (pKa ~8.2)Fast (k = 0.15 min⁻¹)Excellent (96% ee)
3-Amino-thietane-3-carboxylateModerateSlowNot reported
Thietane-1,1-dioxideNon-reactiveN/ALow

Scientific Research Applications

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-1,1-dioxo-thietane-3-carboxylate involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with biological molecules, potentially disrupting their function. Additionally, the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thietane-Based Derivatives

Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate (CAS 1553141-29-9)
  • Structural Differences : Replaces the methyl ester with an ethyl ester and introduces an acetoxy group.
  • The acetoxy moiety may modify hydrogen-bonding capacity compared to the parent compound .
  • Synthesis: Likely synthesized via analogous nucleophilic substitution or esterification routes, similar to methods described for 3-amino thietane derivatives .
3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione hydrochloride (CAS 2219373-86-9)
  • Structural Differences: Features a methyl group and aminomethyl substituent on the thietane ring, with a hydrochloride salt form.
  • Impact: The aminomethyl group increases basicity, enhancing water solubility in its protonated form.
2-(3-Amino-1,1-dioxo-1,6-thietan-3-yl)acetate Methyl Hydrochloride
  • Structural Differences : Contains an acetoxy substituent instead of a carboxylate, with a methyl ester and hydrochloride salt.
  • Impact : The acetoxy group may reduce ring strain compared to the carboxylate, altering reactivity in nucleophilic reactions .

Non-Thietane Heterocycles

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)
  • Structural Differences : Cyclopentane ring replaces the thietane, eliminating sulfur and reducing ring strain.
  • The absence of sulfone reduces polarity, decreasing solubility in aqueous media .
  • Applications : Used in peptide mimetics and as a building block in organic synthesis, contrasting with the sulfone-driven agrochemical applications of thietane derivatives .

Functional Group Analogues

β-(1,2,4-Triazol-1-yl)-L-alanine Derivatives
  • Structural Differences: Triazole ring replaces thietane, with amino acid backbone.
  • Impact : Triazole’s aromaticity enhances metabolic stability and hydrogen-bonding capacity. These compounds are metabolites of fungicides (e.g., myclobutanil), whereas thietane derivatives may target similar pathways but with distinct pharmacokinetics .

Key Comparative Data

Table 1: Structural and Functional Comparison

Compound Ring Size Key Functional Groups Solubility Trends Bioactivity Insights
Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate 4-membered Sulfone, amino, methyl ester High polarity Agrochemical intermediates
Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate 4-membered Sulfone, amino, ethyl ester Moderate lipophilicity Drug discovery scaffolds
Methyl 3-aminocyclopentanecarboxylate 5-membered Cyclopentane, amino, methyl ester Low aqueous solubility Peptide mimetics

Biological Activity

Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thietane ring, which is a four-membered heterocycle containing sulfur. The presence of the amino group and the dioxo functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the sulfone group can engage in diverse chemical interactions. This interaction profile allows the compound to modulate enzyme activities and influence metabolic pathways involving sulfur-containing compounds .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, studies have shown that thietane derivatives can inhibit enzymes related to bacterial virulence factors, such as the Type III secretion system (T3SS) in Gram-negative pathogens . This inhibition can lead to reduced pathogenicity and offers a potential therapeutic avenue for treating bacterial infections.

Antimicrobial Properties

Thietane derivatives, including this compound, have been evaluated for their antimicrobial properties. A study demonstrated that certain thietanes exhibit significant antibacterial activity against various strains of bacteria. This activity is likely due to their ability to disrupt bacterial cell functions or inhibit essential metabolic pathways .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

Study Focus Findings
Enzyme InhibitionDemonstrated inhibition of T3SS in E. coli models at concentrations as low as 50 µM.
Antimicrobial ActivityShowed significant antibacterial effects against Staphylococcus aureus and Escherichia coli with IC50 values indicating potency.
Synthesis and EvaluationReported on the synthesis of thietane derivatives and their biological evaluation, highlighting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 3-amino-1,1-dioxo-thietane-3-carboxylate, and how is reaction efficiency optimized?

  • Methodological Answer : Synthesis typically involves cyclization of β-lactam precursors or functionalization of thietane derivatives. Key steps include sulfonation to introduce the 1,1-dioxo group and carboxylation via esterification. Optimization involves adjusting solvent polarity (e.g., 1,4-dioxane or ethanol) and catalytic bases (e.g., triethylamine) to enhance yield. Reaction progress is monitored using TLC and NMR spectroscopy . Purity is validated via HPLC and recrystallization, with structural confirmation through X-ray diffraction (XRD) .

Q. How is the structural characterization of this compound performed, particularly for resolving puckering in the thietane ring?

  • Methodological Answer : XRD using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and ring puckering. Puckering parameters are quantified using Cremer-Pople coordinates, which generalize displacement amplitudes and phase angles relative to a mean plane . ORTEP-3 visualizes thermal ellipsoids and validates geometry . For non-crystalline samples, 2D NMR (e.g., 13C^{13}\text{C}-1H^{1}\text{H} HSQC) resolves stereochemical ambiguities .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental data in hydrogen-bonding networks?

  • Methodological Answer : Discrepancies arise from dynamic vs. static crystal packing. Graph set analysis (GSA) categorizes hydrogen-bond motifs (e.g., chains, rings) and identifies dominant interactions . DFT calculations (e.g., B3LYP/6-31G*) model energetics, while synchrotron XRD at low temperatures (<100 K) reduces thermal motion artifacts. Cross-validation with IR spectroscopy confirms hydrogen-bond strengths .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in multi-step heterocyclic syntheses?

  • Methodological Answer : Isotopic labeling (e.g., 15N^{15}\text{N}-amine) tracks intermediate formation via LC-MS. Kinetic studies under varying temperatures and solvents identify rate-determining steps. For example, the chloroacetyl group in analogous thiophene derivatives undergoes nucleophilic substitution, which is probed using Hammett plots to assess electronic effects . In situ Raman spectroscopy monitors bond vibrations during reactions .

Q. What computational approaches are suitable for predicting the compound’s reactivity in biological systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory studies). MD simulations (AMBER/CHARMM force fields) assess binding stability over time. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the thietane ring) with bioactivity . Free-energy perturbation (FEP) calculations quantify binding affinity changes .

Data Analysis and Validation

Q. How are crystallographic data validated to ensure accuracy in the presence of disorder or twinning?

  • Methodological Answer : SHELXD detects twinning operators and refines structures using HKLF5 format data. For disorder, PART instructions in SHELXL split atomic sites, with restraints on bond distances and ADP similarity. The Rint_{int} and GooF metrics (<1.05) validate refinement quality. WinGX integrates validation tools (e.g., PLATON’s ADDSYM) to check for missed symmetry .

Q. What statistical methods resolve conflicting spectroscopic data (e.g., NMR vs. XRD) for tautomeric forms?

  • Methodological Answer : Principal Component Analysis (PCA) clusters NMR chemical shifts and XRD torsional angles to identify dominant tautomers. Variable-temperature NMR (VT-NMR) observes dynamic equilibria, while NOESY correlations confirm spatial proximity of protons in specific tautomers . Bayesian statistics weigh evidence from multiple techniques to assign probabilities to competing models .

Applications in Advanced Studies

Q. How is this compound utilized in designing enzyme inhibitors, and what structural features enhance selectivity?

  • Methodological Answer : The 1,1-dioxo-thietane moiety mimics transition states in serine protease catalysis. Modifying the 3-amino group to include pyridinyl or benzyl substituents (via reductive amination) tailors steric and electronic complementarity to target enzymes . SPR assays measure binding kinetics, while mutagenesis studies (e.g., Ala-scanning) identify critical residues for inhibitor-enzyme interactions .

Q. What role does this compound play in studying non-covalent interactions in supramolecular assemblies?

  • Methodological Answer : Its sulfone and ester groups participate in dipole-dipole and π-stacking interactions. Hirshfeld surface analysis (CrystalExplorer) maps contact contributions, while QTAIM (Quantum Theory of Atoms in Molecules) calculates interaction energies at bond critical points . Co-crystallization with aromatic guests (e.g., pyrene) stabilizes host-guest complexes, analyzed via SCXRD .

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